molecular formula C9H7BrN2O B600137 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 175878-06-5

3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No. B600137
M. Wt: 239.072
InChI Key: RJRQJKLYBMQRHG-UHFFFAOYSA-N
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Description

“3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde” is a chemical compound with the CAS Number: 175878-06-5 . It has a molecular weight of 239.07 . The IUPAC name for this compound is 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde”, has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed, which include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

The InChI code for “3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde” is 1S/C9H7BrN2O/c1-6-3-2-4-12-8(10)7(5-13)11-9(6)12/h2-5H,1H3 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, Rodríguez et al. accomplished a fast and efficient protocol under microwave irradiation in methanol and sodium bicarbonate as a base .


Physical And Chemical Properties Analysis

“3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde” is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are synthesized using aqueous conditions without any deliberate addition of catalysts, demonstrating the versatility of these compounds in organic synthesis. The process involves "water-mediated" hydroamination and silver-catalyzed aminooxygenation, highlighting the compound's role in facilitating the formation of complex heterocyclic structures (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013).

Derivative Synthesis for Biological Studies

Derivatives of imidazo[1,2-a]pyridine, synthesized from aminoimidazolecarbaldehydes, are utilized in the creation of imidazo[4,5-b]pyridine derivatives, which have potential applications in biological studies and pharmaceutical development (Francisco Perandones & J. Soto, 1997).

Building Blocks for Alkaloid Synthesis

A novel synthesis method for 2-amino-1H-imidazol-4-carbaldehyde derivatives uses key reactions involving 3-bromo-1,1-dimethoxypropan-2-one. These derivatives serve as building blocks for the efficient synthesis of 2-aminoimidazole alkaloids like oroidin, hymenidin, dispacamide, and others, showcasing the compound's role in synthesizing complex natural products (N. Ando & S. Terashima, 2010).

Development of Fluorescent Molecular Rotors

Studies on 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde derivatives have led to the synthesis of fluorescent molecular rotors (FMRs) with potential applications in sensing and imaging. These compounds exhibit significant emission intensity enhancement in viscous environments, indicating their utility in biological imaging and viscosity sensing (S. D. Jadhav & N. Sekar, 2017).

Heterocyclic Compounds with Biological Activity

Synthesis of new 3-substituted heterocyclic compounds containing bridgehead nitrogen from 2-amino pyridine has been explored, with subsequent studies on their biological activity. These compounds, including 3-carbaldehyde derivatives, have shown high activity against fungi, suggesting their potential in antimicrobial research (Naeemah Al-lami & A. Mahmoud, 2018).

Safety And Hazards

The compound has been classified with the hazard statements H301, H311, H331 . The precautionary statements include P233, P261, P264, P270, P271, P280, P302, P304, P310, P330, P340, P352, P361, P403, P405 .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

properties

IUPAC Name

3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6-3-2-4-12-8(10)7(5-13)11-9(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRQJKLYBMQRHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724476
Record name 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde

CAS RN

175878-06-5
Record name 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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